4-Chloro-1,1,2,2,3,3-hexafluorobutane
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Overview
Description
4-Chloro-1,1,2,2,3,3-hexafluorobutane is a chemical compound with the molecular formula C₄H₃ClF₆ It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,1,2,2,3,3-hexafluorobutane typically involves the halogenation of butane derivatives. One common method is the reaction of 1,1,2,2,3,3-hexafluorobutane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,1,2,2,3,3-hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,1,2,2,3,3-hexafluorobutane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 4-hydroxy-1,1,2,2,3,3-hexafluorobutane.
Reduction: Formation of 1,1,2,2,3,3-hexafluorobutane.
Oxidation: Formation of 4-chloro-1,1,2,2,3,3-hexafluorobutanol or 4-chloro-1,1,2,2,3,3-hexafluorobutanoic acid.
Scientific Research Applications
4-Chloro-1,1,2,2,3,3-hexafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Chloro-1,1,2,2,3,3-hexafluorobutane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3-Hexafluorobutane: Lacks the chlorine atom, leading to different reactivity and applications.
4-Chloro-1,1,1,2,3,3-hexafluorobutane: Similar structure but with a different arrangement of fluorine atoms.
1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: Contains additional chlorine atoms, resulting in distinct chemical properties.
Uniqueness
4-Chloro-1,1,2,2,3,3-hexafluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts unique reactivity and stability. This makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
75877-96-2 |
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Molecular Formula |
C4H3ClF6 |
Molecular Weight |
200.51 g/mol |
IUPAC Name |
4-chloro-1,1,2,2,3,3-hexafluorobutane |
InChI |
InChI=1S/C4H3ClF6/c5-1-3(8,9)4(10,11)2(6)7/h2H,1H2 |
InChI Key |
BIDTVJKDFWPMSO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
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